3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride
Description
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with an isopropyl group at the 3-position and a sulfonyl chloride group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly employed in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The cyclobutane ring introduces steric strain, which may influence reactivity and stability compared to analogous compounds with larger or less strained ring systems.
Properties
IUPAC Name |
3-propan-2-ylcyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLOYVLVNCWPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695684-74-2 | |
| Record name | 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorosulfonation of 3-(Propan-2-yl)cyclobutane using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, peracids
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
Structural Properties
The molecular formula of 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride is . Its structure features a cyclobutane ring substituted with an isopropyl group and a sulfonyl chloride functional group. The compound's unique structure contributes to its reactivity and utility in chemical reactions.
Synthetic Routes
Several synthetic methods have been developed to produce this compound. The most common approach involves the reaction of cyclobutane derivatives with chlorosulfonic acid or sulfuryl chloride in the presence of a base, yielding the sulfonyl chloride derivative.
Organic Synthesis
This compound serves as an important reagent in organic synthesis. It can be utilized as a sulfonating agent to introduce sulfonyl groups into various organic compounds, enhancing their reactivity and solubility. This property makes it valuable for preparing sulfonamides and other derivatives used in pharmaceuticals.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry for developing new therapeutic agents. Its sulfonyl group can enhance the biological activity of drugs by improving their pharmacokinetic properties. For instance, sulfonamide derivatives synthesized using this compound have demonstrated antibacterial properties against resistant strains of bacteria .
Antibacterial Activity
Research indicates that compounds derived from this compound exhibit significant antibacterial activity. A study highlighted the synthesis of hybrid compounds incorporating this sulfonyl chloride, which were tested against Gram-negative and Gram-positive bacteria, showing promising results against strains such as E. coli and S. aureus .
Case Study 1: Hybrid Antibacterial Agents
A series of studies evaluated the efficacy of hybrid compounds synthesized from this compound against antibiotic-resistant bacteria. The results indicated that these hybrids maintained high antibacterial activity, suggesting their potential use in developing new antibiotics .
Case Study 2: Sulfonamide Derivatives
Another study focused on the synthesis of sulfonamide derivatives using this compound as a key intermediate. These derivatives were tested for their pharmacological properties and demonstrated improved solubility and bioavailability compared to traditional sulfonamides .
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride with structurally related compounds is challenging due to the absence of direct references in the provided evidence. Below is an inferred comparison based on general principles of sulfonyl chloride chemistry and substituent effects:
Cycloalkane Sulfonyl Chlorides
- Cyclopropane sulfonyl chloride : Smaller ring size (higher strain) increases reactivity but reduces thermal stability. Cyclopropane derivatives are prone to ring-opening reactions, which may limit their utility in certain syntheses.
- Cyclopentane/cyclohexane sulfonyl chloride : Larger rings exhibit reduced steric strain, leading to lower reactivity but greater stability. For example, cyclohexane sulfonyl chloride is widely used in peptide coupling reactions due to its balance of reactivity and stability.
Substituent Effects
- Isopropyl vs.
- Electron-withdrawing groups : Sulfonyl chlorides with electron-withdrawing substituents (e.g., nitro groups) exhibit enhanced electrophilicity, whereas electron-donating groups (e.g., isopropyl) may reduce reactivity.
Degradation and Stability
highlights the formation of isopropenylphenol and isopropylphenol derivatives during BPA degradation .
Data Table: Inferred Properties of Selected Sulfonyl Chlorides
| Compound | Ring Size | Substituent | Reactivity (Relative) | Stability (Relative) | Potential Applications |
|---|---|---|---|---|---|
| This compound | 4-membered | Isopropyl | Moderate | Moderate | Specialty sulfonamide synthesis |
| Cyclohexane-1-sulfonyl chloride | 6-membered | None | Low | High | Peptide coupling, pharmaceuticals |
| Cyclopropane-1-sulfonyl chloride | 3-membered | None | High | Low | High-strain reactive intermediates |
| 4-Isopropenylbenzenesulfonyl chloride | N/A | Isopropenyl (aryl) | High | Moderate | Polymer chemistry |
Biological Activity
3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride, also known as isopropyl cyclobutane sulfonyl chloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutane derivatives with sulfonyl chlorides. The compound can be synthesized through the following general reaction:
This method allows for the introduction of the sulfonyl chloride functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds related to this compound. For instance, derivatives exhibiting similar structures have shown significant inhibition rates against various cancer cell lines. In particular, compounds analogous to this sulfonyl chloride demonstrated over 50% inhibition in human colorectal adenocarcinoma (HCT-15) cells. This cytotoxicity suggests a potential role in cancer treatment by targeting specific tumor cells while minimizing damage to normal cells .
The mechanism behind the anticancer activity often involves interaction with specific proteins such as PARP-1. Molecular docking studies indicated that related compounds bind effectively to the active site of PARP-1, forming hydrogen bonds and π–π interactions that stabilize their binding. This interaction is believed to contribute to their cytotoxic effects in cancer cell lines .
Antiviral Activity
In addition to anticancer properties, cyclobutane derivatives have been investigated for antiviral activity , particularly against SARS-CoV-2. In silico studies have identified cyclobutanone analogs that exhibit binding affinity for viral nonstructural proteins, suggesting potential as antiviral agents. These compounds could inhibit viral replication by targeting critical proteins involved in the viral life cycle .
Antibacterial Activity
The antibacterial properties of sulfonyl chlorides are also noteworthy. Compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, some related compounds showed IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of a series of cyclobutane derivatives on several tumor cell lines, including U251 (human glioblastoma) and MCF-7 (human mammary adenocarcinoma). The results showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: Antiviral Screening
In another study focusing on antiviral properties, a library of cyclobutanone derivatives was screened against SARS-CoV-2 nonstructural proteins. The results indicated that several compounds could effectively inhibit viral replication by binding to Nsp13 helicase, showcasing their potential as antiviral candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
